N,2-di(pyridin-4-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N,2-dipyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c25-20(23-15-7-11-22-12-8-15)17-13-19(14-5-9-21-10-6-14)24-18-4-2-1-3-16(17)18/h1-13H,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVPRYZOGAERKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-di(pyridin-4-yl)quinoline-4-carboxamide typically involves the condensation of quinoline derivatives with pyridine carboxylic acids or their derivatives. One common method involves the reaction of quinoline-4-carboxylic acid with pyridine-4-amine under dehydrating conditions to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: N,2-di(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Research indicates that derivatives of quinoline-4-carboxamide, including N,2-di(pyridin-4-yl)quinoline-4-carboxamide, exhibit significant anticancer properties. These compounds are known to interact with SIRT6, a protein involved in cancer progression, thereby demonstrating potential in treating various cancers, particularly pancreatic cancer. In vitro studies have shown that these compounds can effectively inhibit tumor growth and improve pathological changes associated with cancerous cells .
Case Studies
A study highlighted the synthesis and evaluation of quinoline derivatives for their anticancer efficacy. The results demonstrated that certain derivatives exhibited potent activity against pancreatic cancer cells, providing a promising avenue for the development of new anticancer drugs . Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that specific modifications could enhance their selectivity and potency against cancer cell lines .
Antimicrobial Properties
Inhibition of Bacterial Growth
this compound has also been investigated for its antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains by inhibiting capsule formation in pathogens such as E. coli, which is crucial for their virulence . The compound's ability to disrupt bacterial growth pathways positions it as a potential candidate for developing new antibiotics.
Bioassay Results
In bioassays conducted on quinoline derivatives, one compound demonstrated an IC50 value of 1.04 μM against bacterial capsule formation, indicating strong antibacterial activity with a high selectivity index . This suggests that modifications to the quinoline structure can lead to effective antimicrobial agents.
Antimalarial Applications
Multistage Activity Against Malaria
this compound and its analogs have been explored for their antimalarial properties. A series of quinoline derivatives were identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency but with significant improvements in pharmacokinetic profiles after optimization .
Preclinical Development
One derivative progressed to preclinical development due to its excellent oral efficacy and low toxicity levels in animal models. This compound acts through a novel mechanism by inhibiting translation elongation factor 2 in the malaria parasite, showcasing the potential for developing new treatments against malaria .
Structure-Activity Relationship Studies
Optimization of Quinoline Derivatives
Ongoing research emphasizes the importance of SAR studies in optimizing the pharmacological profiles of quinoline derivatives. By modifying different substituents on the quinoline scaffold, researchers aim to enhance bioactivity while minimizing adverse effects. Recent studies have reported that specific structural modifications can lead to improved potency against both cancer and infectious diseases .
Summary Table
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Cancer Treatment | Significant anticancer activity against pancreatic cancer; interacts with SIRT6 | Development of new anticancer therapeutics |
| Antimicrobial Activity | Effective against E. coli; inhibits bacterial capsule formation | Potential for new antibiotic development |
| Antimalarial Activity | Potent activity against Plasmodium falciparum; novel mechanism of action | New treatments for malaria resistant strains |
| SAR Studies | Structural modifications enhance bioactivity | Improved drug efficacy and safety profiles |
Mechanism of Action
The mechanism of action of N,2-di(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the quinoline ring or the carboxamide side chain, influencing their physical and chemical properties.
Notes:
- Pyridin-3-yl or pyridin-4-yl substitutions at position 2 modulate electronic properties and binding selectivity .
- Chlorine or methyl groups at position 6 enhance steric bulk and influence metabolic stability .
- Carboxamide side chains (e.g., dimethylaminopropyl) improve aqueous solubility compared to aromatic substituents .
Biological Activity
N,2-di(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a quinoline core with two pyridine substitutions and a carboxamide functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- G-Quadruplex Stabilization : Similar compounds have shown the ability to stabilize G-quadruplex (G4) structures in DNA, which play a crucial role in regulating gene expression and maintaining genomic stability. Studies indicate that this compound may exhibit selective binding to telomeric G4 DNA, potentially leading to antiproliferative effects in cancer cells .
- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. Research indicates that derivatives of quinoline carboxamides exhibit significant activity against various pathogens, suggesting that this compound may also possess similar efficacy .
- Anticancer Potential : Preliminary studies suggest that this compound can inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. Its structure allows for interactions with proteins critical for cancer cell survival .
Comparative Studies
A comparative analysis with related compounds reveals the unique advantages of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | Structure | Enhanced solubility; potential for improved pharmacokinetics |
| N-(pyridin-2-ylmethyl)-quinoline-4-carboxamide | Structure | Different activity profiles; lower potency against certain targets |
| 4-(pyridine-2-carbonylamino)-quinoline | Structure | Focused on enzyme inhibition; less versatile than N,2-di(pyridin-4-yl)quinoline |
This table illustrates how the dual pyridine substitution in this compound may enhance its interaction with biological targets compared to other derivatives.
Case Studies and Research Findings
- Antiplasmodial Activity : A study evaluated a series of quinoline derivatives against Plasmodium falciparum, revealing that compounds similar to N,2-di(pyridin-4-yl)quinoline showed moderate potency but required optimization for better pharmacokinetic properties . The lead compound demonstrated an EC50 of 120 nM and progressed into preclinical development due to its efficacy.
- G4-DNA Binding Studies : Research using circular dichroism (CD) and thermal denaturation experiments indicated that compounds with similar structures effectively stabilize G4-DNA sequences at low concentrations (1 µM), suggesting a promising avenue for further exploration of N,2-di(pyridin-4-yl)quinoline's binding capabilities .
- Antimicrobial Efficacy : In vitro studies have shown that related quinoline derivatives exhibit significant activity against mycobacterial species. For instance, certain compounds outperformed standard treatments like isoniazid in inhibiting Mycobacterium tuberculosis . This suggests that N,2-di(pyridin-4-yl)quinoline could be explored for similar applications.
Q & A
Q. What are the standard synthetic protocols for preparing N,2-di(pyridin-4-yl)quinoline-4-carboxamide derivatives?
The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with substituted amines. For example, 2-oxo-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-4-carboxamide is synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole in DMF using PyBOP as a coupling agent and N-methylmorpholine (NMM) as a base, yielding ~59% after vacuum filtration . Alternative routes employ KOH-mediated condensation of isatin with acetylpyridine derivatives, followed by amide bond formation via acyl chlorides .
Q. How can purity and structural integrity be confirmed for this compound?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (ESI-MS) are critical for structural validation. For instance, N-(naphthalen-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide shows characteristic ¹H NMR peaks at δ 8.81 (pyridyl protons) and 11.10 (amide NH), with ESI-MS confirming [M+H]+ at m/z 410.3 .
Advanced Research Questions
Q. What strategies resolve low yields in the final amidation step of quinoline-4-carboxamide synthesis?
Low yields often arise from incomplete acyl chloride formation or side reactions. Optimizing thionyl chloride reflux time (≥2 hours) and using excess amine (1.1–1.3 eq) in dichloromethane/triethylamine mixtures improves conversion . For sterically hindered amines (e.g., naphthyl derivatives), microwave-assisted synthesis or catalytic DMAP can enhance reaction efficiency .
Q. How are contradictory NMR or MS data analyzed for structural reassignment?
Discrepancies may indicate regioisomeric byproducts or residual solvents. For 6-chloro-N-(naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide , unexpected ¹³C NMR shifts at δ 164.8 (amide carbonyl) vs. δ 166.3 (typical for pyridin-4-yl analogs) suggest pyridine ring orientation differences. 2D NMR (COSY, HSQC) and X-ray crystallography (using SHELXL ) are recommended to resolve ambiguities .
Q. What methodologies assess cytochrome P450 2C9 binding for quinoline-4-carboxamide analogs?
Type II binding (heme iron coordination) is evaluated via UV-vis spectroscopy, observing a characteristic Soret band shift from 417 nm (free P450) to 425 nm upon ligand binding. Competitive inhibition assays using diclofenac as a substrate and LC-MS/MS metabolite quantification further validate binding affinity .
Key Methodological Recommendations
- Crystallography : Use SHELXL for high-resolution refinement, particularly for resolving torsional angles in pyridine-quinoline hybrids .
- Purification : Employ gradient HPLC (C18 columns, acetonitrile/water + 0.1% TFA) for isolating polar byproducts .
- Stability : Avoid prolonged storage of unsaturated analogs (e.g., compound 8 ) in organic solvents; lyophilize and store at -20°C under argon.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
